N-(2-(4-Methylbenzoyl)phenyl)acetamide
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Overview
Description
N-(2-(4-Methylbenzoyl)phenyl)acetamide is a chemical compound with a unique structure that includes a benzoyl group and an acetamide group. It is a colorless solid that is soluble in various organic solvents such as chloroform, dimethyl sulfoxide, and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methylbenzoyl)phenyl)acetamide typically involves the reaction of 4-methylbenzoyl chloride with 2-aminophenyl acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methylbenzoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(2-(4-Methylbenzoyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-Methylbenzoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-2-methylphenyl)acetamide
- N-(3-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- N-(4’-CHLORO-BIPHENYL-4-YL)-2-PHENYL-ACETAMIDE
Uniqueness
N-(2-(4-Methylbenzoyl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoyl group and an acetamide group allows it to participate in a variety of chemical reactions and exhibit potential biological activities that may not be observed in similar compounds .
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO2/c1-11-7-9-13(10-8-11)16(19)14-5-3-4-6-15(14)17-12(2)18/h3-10H,1-2H3,(H,17,18) |
InChI Key |
SYBGSEFRNKBLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
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